N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine
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Overview
Description
N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine is a chemical compound with the molecular formula C15H16ClNO. It is primarily used in research settings, particularly in the field of proteomics. This compound is known for its unique structure, which includes a chlorobenzyl group and a benzyl group connected through an oxygen atom, with a methylamine group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine typically involves the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzylamine attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorobenzyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amines or other reduced derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-bromobenzyl)oxy]benzyl}-N-methylamine
- N-{4-[(4-fluorobenzyl)oxy]benzyl}-N-methylamine
- N-{4-[(4-methylbenzyl)oxy]benzyl}-N-methylamine
Uniqueness
N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents, such as bromine, fluorine, or methyl groups.
Properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-17-10-12-4-8-15(9-5-12)18-11-13-2-6-14(16)7-3-13/h2-9,17H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMSUOYLOSQNRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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